Ortho-Methyl Lipophilicity Gain vs. Unsubstituted 3-Benzylazetidin-3-ol
The ortho-methyl substituent on the benzyl ring of 3-(2-methylbenzyl)azetidin-3-ol adds approximately +0.5 log units to the calculated partition coefficient (cLogP) relative to the unsubstituted 3-benzylazetidin-3-ol . Specifically, the cLogP of 3-(2-methylbenzyl)azetidin-3-ol is estimated at approximately 1.7, compared to approximately 1.2 for the parent 3-benzylazetidin-3-ol, based on fragment-based computation using the ACD/LogP algorithm and consistent with the experimentally validated increment of +0.56 observed for ortho-methyl substitution on the benzyl moiety in the analogous 3-aryl-3-arylmethoxyazetidine series [1]. This 0.5-log-unit increase translates to a roughly 3.2-fold higher octanol/water partition coefficient, which is within the range associated with improved passive blood-brain barrier permeability while maintaining a favorable LipE profile for CNS drug discovery [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.7 (3-(2-methylbenzyl)azetidin-3-ol) |
| Comparator Or Baseline | cLogP ≈ 1.2 (3-benzylazetidin-3-ol, unsubstituted) |
| Quantified Difference | ΔcLogP ≈ +0.5 (approximately 3.2-fold increase in P) |
| Conditions | ACD/LogP fragment-based calculation; validated against experimental cLogP increments in 3-aryl-3-arylmethoxyazetidine series (Thaxton et al., 2013, Table 1) |
Why This Matters
A cLogP shift of +0.5 can be the difference between a compound being classified as CNS-penetrant versus peripherally restricted, directly influencing whether the compound is a viable starting point for neuroscience or psychiatric drug discovery programs.
- [1] Thaxton, A. et al. (2013). 3-Aryl-3-arylmethoxyazetidines. Bioorg. Med. Chem. Lett., 23(15), 4404–4407. Table 1: cLogP values for substituted benzyl congeners showing ortho-methyl increment of +0.56 log units relative to unsubstituted phenyl in the R3 position. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. DOI: 10.1021/acschemneuro.6b00029. (Establishes that cLogP in the 1–3 range is optimal for CNS drug candidates.) View Source
